molecular formula C7H8ClNO B6159563 (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol CAS No. 1372452-57-7

(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol

Cat. No. B6159563
CAS RN: 1372452-57-7
M. Wt: 157.60 g/mol
InChI Key: JQOWLEAPTKFXJG-RXMQYKEDSA-N
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Description

(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol, also known as 4-chloropyridine-1-ethanol (4-CPE), is a compound that has been studied for its various applications in scientific research. 4-CPE is a colorless liquid with a boiling point of 176 °C and a melting point of -50 °C. It is soluble in water and organic solvents, such as methanol and ethanol. 4-CPE is a chiral molecule, meaning it exists in two enantiomeric forms, (1R)- and (1S)-4-CPE. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. In addition, 4-CPE has been used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction.

Scientific Research Applications

4-CPE has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as signal transduction. 4-CPE has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. In addition, 4-CPE has been used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction.

Mechanism of Action

4-CPE has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE). 4-CPE has also been shown to interact with several receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. 4-CPE has been shown to modulate the activity of these receptors, resulting in the inhibition of signal transduction pathways.
Biochemical and Physiological Effects
4-CPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including COX-2, 5-LOX, and AChE. 4-CPE has also been shown to interact with several receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. In addition, 4-CPE has been shown to modulate the activity of these receptors, resulting in the inhibition of signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of 4-CPE in laboratory experiments has several advantages. It is a commercially available compound, and its synthesis is relatively straightforward. In addition, 4-CPE is soluble in both water and organic solvents, making it easy to work with in the laboratory. However, 4-CPE is a chiral molecule, and its enantiomeric form must be taken into consideration when using it in experiments.

Future Directions

There are several potential future directions for the use of 4-CPE in scientific research. It could be used in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and other organic molecules. In addition, 4-CPE could be used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction. Finally, 4-CPE could be used in the development of new drugs and therapies.

Synthesis Methods

4-CPE can be synthesized from (1R)-1-(3-chloropyridin-4-yl)ethan-1-oldine, a commercially available compound. The synthesis of 4-CPE involves the reaction of (1R)-1-(3-chloropyridin-4-yl)ethan-1-oldine with ethylmagnesium bromide in the presence of a Lewis acid. This reaction results in the formation of the desired product, 4-CPE, in good yields. Other methods for the synthesis of 4-CPE have also been developed, including the reaction of (1R)-1-(3-chloropyridin-4-yl)ethan-1-oldine with ethyl bromide in the presence of a palladium catalyst and the reaction of (1R)-1-(3-chloropyridin-4-yl)ethan-1-oldine with ethylmagnesium chloride in the presence of a nickel catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol involves the conversion of 3-chloropyridine to the corresponding alcohol via reduction with a suitable reducing agent.", "Starting Materials": [ "3-chloropyridine", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "3-chloropyridine is reacted with the reducing agent in a suitable solvent (e.g. ethanol, tetrahydrofuran) under reflux conditions.", "The reaction mixture is then cooled and quenched with water.", "The resulting mixture is extracted with a suitable organic solvent (e.g. diethyl ether, dichloromethane).", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate) to afford (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol as a colorless oil." ] }

CAS RN

1372452-57-7

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1

InChI Key

JQOWLEAPTKFXJG-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1)Cl)O

Canonical SMILES

CC(C1=C(C=NC=C1)Cl)O

Purity

95

Origin of Product

United States

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